Tr-PEG5

Übersicht

Beschreibung

Tr-PEG5 is an organic compound with the molecular formula C27H32O5 and a molecular weight of 436.54 g/mol . This compound is known for its unique structure, which includes a trityl group and multiple ether linkages. It is often used in research and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tr-PEG5 can be synthesized through various methods. One common method involves the reaction of 4-bromo-1-butanol with triphenylborane under specific reaction conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tr-PEG5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.

Substitution: The trityl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tr-PEG5 is characterized by its hydrophilic nature and the presence of a trityl protecting group along with a terminal hydroxyl group. This structure enhances its solubility in aqueous environments and facilitates various chemical transformations essential for its applications in research and medicine .

Drug Delivery Systems

This compound plays a significant role in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). The incorporation of this compound into these systems improves solubility, stability, and circulation time in biological systems. This enhancement leads to:

- Increased Efficacy : Studies indicate that drugs modified with this compound demonstrate improved therapeutic efficacy compared to their unmodified counterparts .

- Reduced Toxicity : The linker reduces the immunogenicity of the drugs, allowing for lower dosages while maintaining effectiveness .

Bioconjugation

This compound is utilized as a versatile linker in bioconjugation processes. Its ability to form stable amide bonds with proteins allows for:

- Targeted Delivery : By linking therapeutic agents to specific proteins or antibodies, this compound facilitates targeted drug delivery, enhancing therapeutic outcomes .

- Modification of Biological Molecules : The hydroxyl group on this compound enables further functionalization, making it suitable for designing complex biomolecules used in research .

Biochemical Research

In biochemical studies, this compound serves as a probe for molecular interactions and is employed in various assays to investigate biochemical pathways. Its applications include:

- Interaction Studies : Enhancing binding affinity and specificity between biomolecules .

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound contributes to the development of new compounds with specific properties .

Case Studies

- Therapeutic Protein PEGylation : Research demonstrated that PEGylating brain-derived neurotrophic factor (BDNF) using PEG linkers like this compound preserved biological activity while significantly improving half-life in vivo. This suggests potential applications in treating spinal cord injuries .

- Synthesis of ADCs : A study on ADCs highlighted how this compound was used as a non-cleavable linker that enhanced the pharmacokinetics of anticancer drugs while minimizing side effects through targeted delivery mechanisms .

Wirkmechanismus

The mechanism of action of Tr-PEG5 involves its interaction with molecular targets through its ether linkages and trityl group. These interactions can influence various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with other molecules makes it valuable in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5,8,11-Tetraoxatridecan-13-ol: Similar in structure but lacks the trityl group.

Tetraethylene glycol monomethyl ether: Contains similar ether linkages but has different functional groups.

Uniqueness

Tr-PEG5 is unique due to its trityl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where stability and specific molecular interactions are required .

Biologische Aktivität

Tr-PEG5 (Truncated Polyethylene Glycol with a five-unit chain) is a compound widely used in biochemistry and pharmaceutical applications, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article aims to summarize the biological activity of this compound, including its mechanisms, efficacy, and applications based on diverse research findings.

Overview of this compound

This compound is a non-cleavable polyethylene glycol (PEG) linker that enhances the pharmacokinetics and stability of therapeutic agents. Its design allows for improved solubility, reduced immunogenicity, and prolonged circulation time in biological systems. The compound's structure facilitates its use in various drug delivery systems, particularly in targeted therapies.

- Linker Functionality : this compound serves as a linker in ADCs, connecting antibodies to cytotoxic drugs. This linkage enables targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The non-cleavable nature of this compound ensures that the drug remains attached until it reaches the target site.

- PROTAC Applications : In PROTAC technology, this compound is used to connect ligands that recruit E3 ubiquitin ligases to target proteins for degradation. This approach has shown promise in selectively eliminating disease-causing proteins in cancer therapy.

In Vitro Studies

Research has demonstrated that this compound maintains biological activity when conjugated with therapeutic agents. For instance, a study involving PROTACs synthesized with this compound showed enhanced degradation of liver X receptor beta (LXRβ), indicating effective cellular uptake and target engagement.

Table 1: Comparative Biological Activity of PROTACs with Different Linkers

| Linker Type | Degradation Activity | Binding Affinity |

|---|---|---|

| PEG3 | Moderate | Low |

| PEG4 | High | Moderate |

| This compound | Very High | High |

| PEG6 | Moderate | Moderate |

Case Studies

- Antibody-Drug Conjugates : In a case study involving this compound as a linker in ADCs, researchers observed that the conjugates exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This underscores the potential of this compound in enhancing therapeutic indices.

- Targeted Protein Degradation : A notable case study focused on the development of GW3965-PEG5-VH032 PROTACs revealed that compounds utilizing this compound demonstrated superior efficacy in degrading LXRβ compared to those with shorter PEG linkers. This finding highlights the importance of linker length and structure in optimizing biological activity.

Research Findings

Recent studies have provided insights into the optimal conditions for using this compound:

- Concentration Dependence : The biological activity of compounds linked with this compound is concentration-dependent, showing increased efficacy at higher concentrations.

- Stability and Half-Life : this compound enhances the stability and half-life of conjugated drugs in circulation, which is critical for effective treatment regimens.

Eigenschaften

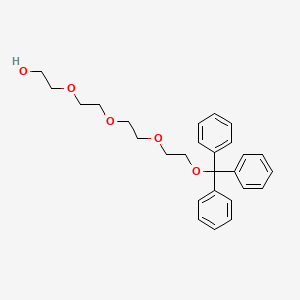

IUPAC Name |

2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNUQXMSFVIKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468360 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125274-16-0 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.